![molecular formula C8H14O3 B2847379 [4-(Oxiran-2-yl)oxan-4-yl]methanol CAS No. 1823844-76-3](/img/structure/B2847379.png)

[4-(Oxiran-2-yl)oxan-4-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

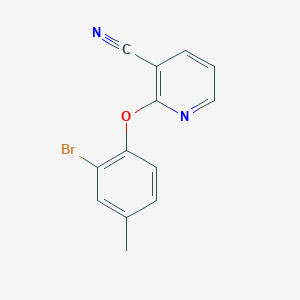

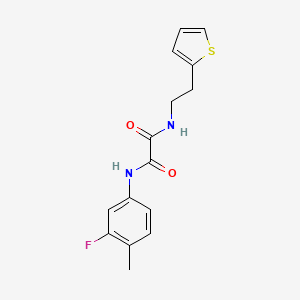

“[4-(Oxiran-2-yl)oxan-4-yl]methanol” is a chemical compound with the molecular formula C9H16O3 . It has a molecular weight of 172.22 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H16O3/c10-7-9(5-8-6-12-8)1-3-11-4-2-9/h8,10H,1-7H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the current data.Applications De Recherche Scientifique

Detection and Discrimination of Methanol

Naked-eye Discrimination of Methanol from Ethanol : A study demonstrated the use of a composite film prepared from oxoporphyrinogen (OxP) and a layered double hydroxide (LDH), which undergoes a visible color change when exposed to methanol. This finding is significant for easily differentiating methanol from ethanol, which is crucial due to methanol's high toxicity (Ishihara et al., 2013).

Lipid Dynamics in Biological Membranes

Methanol Accelerates DMPC Flip-Flop and Transfer : Research has shown that methanol, a common solubilizing agent for studying transmembrane proteins/peptides, significantly impacts lipid dynamics in biological and synthetic membranes. This study provides insights into the effects of methanol on bilayer composition and the structure-function relationship associated with lipid asymmetry (Nguyen et al., 2019).

Microbial Utilization of Methanol

Microbial Methanol Uptake in Northeast Atlantic Waters : This research highlights the microbial uptake and oxidation of methanol in seawater, demonstrating methanol's role as a microbial energy source. Understanding these processes is essential for deciphering the global methanol budget and its impact on the atmospheric oxidizing capacity (Dixon et al., 2011).

Catalysis and Methanol Synthesis

CO and CO2 Hydrogenation to Methanol over Cu-Based Catalysts : A study integrating recent progress on Cu surfaces with experiments into a full microkinetic description of methanol synthesis. This research adds depth to our understanding of the Cu/Zn synergy in methanol synthesis from carbon oxides, resolving long-standing controversies (Studt et al., 2015).

Organic Synthesis

Synthesis of Keto Oxiranes : A series of biphenyl keto oxiranes were synthesized through phase transfer catalysed epoxidation, demonstrating a method with high yields and significance for antimicrobial and insect antifeedant activity studies (Thirunarayanan & Vanangamudi, 2016).

Environmental Monitoring

Highly Selective and Ultrasensitive Detection of Methanol : Utilizing Y2O3 multishelled hollow structures, this work developed a simple and low-cost sensor for the selective detection of methanol with an ultrasensitive limit, promising for environmental monitoring and food safety inspection (Zheng et al., 2019).

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of “[4-(Oxiran-2-yl)oxan-4-yl]methanol”. It’s important to handle this compound with care and use appropriate personal protective equipment. The compound has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

[4-(oxiran-2-yl)oxan-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-6-8(7-5-11-7)1-3-10-4-2-8/h7,9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJTVEDFPNEELO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CO)C2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2847298.png)

![4-[[(6-Chloroquinazolin-4-yl)amino]methyl]oxan-4-ol](/img/structure/B2847302.png)

![2-(4-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2847306.png)

![5-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxybenzamide](/img/structure/B2847310.png)

![N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2847311.png)

![ethyl 2-{[(5-amino-1H-1,2,4-triazol-1-yl)carbothioyl]amino}acetate](/img/structure/B2847314.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2847315.png)

![3-(2-Bromophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2847318.png)

![2-Chloro-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B2847319.png)